molecular formula C9H10Cl2FNO2 B8564157 4-(3,5-Dichloro-6-fluoro-2-pyridyloxy)-1-butanol CAS No. 62271-16-3

4-(3,5-Dichloro-6-fluoro-2-pyridyloxy)-1-butanol

Cat. No. B8564157
M. Wt: 254.08 g/mol
InChI Key: JFYXINHKLAMSDX-UHFFFAOYSA-N
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Patent
US04180395

Procedure details

To a solution of 11 grams (0.06 mole) of 3,5-dichloro-2,6-difluoropyridine in 35 milliliters of 1,4-butanediol was added over a 10 minute period 2.44 grams of sodium hydroxide in 35 milliliters of ethylene glycol. The temperature was maintained at between 50°-60° C. during the addition. The mixture was stirred for 13/4 hours while the temperature was maintained between 60°-65° C. The reaction mixture was cooled and poured into water and thereafter extracted three times with 135 milliliter portions of hot hexane. The mixture was heated to remove most of the hexane by evaporation, cooled and filtered to remove the solid 4-(3,5-dichloro-6-fluoro-2-pyridyloxy)-1-butanol product. The product was recovered in a yield of 11 grams (73 percent of theoretical) and melted at 38°-39° C. Upon analysis, the product was found to have carbon, hydrogen, chlorine and nitrogen contents of 43.2, 3.7, 27.9 and 5.7 percent, respectively, as compared with the theoretical contents of 42.5, 3.9, 27.9 and 5.5 percent, respectively, as calculated for the above named compound.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
2.44 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([F:10])=[N:4][C:5](F)=[C:6]([Cl:8])[CH:7]=1.[OH-:11].[Na+].[OH2:13]>C(O)CCCO.C(O)CO>[Cl:8][C:6]1[C:5]([O:11][CH2:3][CH2:2][CH2:7][CH2:6][OH:13])=[N:4][C:3]([F:10])=[C:2]([Cl:1])[CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
ClC=1C(=NC(=C(C1)Cl)F)F
Name
Quantity
2.44 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
35 mL
Type
solvent
Smiles
C(CCCO)O
Name
Quantity
35 mL
Type
solvent
Smiles
C(CO)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 13/4 hours while the temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The temperature was maintained at between 50°-60° C. during the addition
TEMPERATURE
Type
TEMPERATURE
Details
was maintained between 60°-65° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted three times with 135 milliliter portions of hot hexane
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
CUSTOM
Type
CUSTOM
Details
to remove most of the hexane by evaporation
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove the solid 4-(3,5-dichloro-6-fluoro-2-pyridyloxy)-1-butanol product
CUSTOM
Type
CUSTOM
Details
The product was recovered in a yield of 11 grams (73 percent of theoretical) and melted at 38°-39° C

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
ClC=1C(=NC(=C(C1)Cl)F)OCCCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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